molecular formula C16H16N2O4 B1194931 [5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone

Cat. No.: B1194931
M. Wt: 300.31 g/mol
InChI Key: PSBGZWFDRJNMOX-UHFFFAOYSA-N
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Description

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone: is a compound that belongs to the class of furan derivatives. Furan derivatives are known for their wide range of biological and pharmacological activities, making them significant in medicinal chemistry

Preparation Methods

The synthesis of [5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone typically involves a multi-step process. One common method includes the Suzuki coupling reaction between methyl 5-bromofuran-2-carboxylate and (4-nitrophenyl)boronic acid, followed by hydrolysis of the ester moiety under basic conditions . This method ensures the formation of the desired furan derivative with high yield and purity.

Comparison with Similar Compounds

Properties

Molecular Formula

C16H16N2O4

Molecular Weight

300.31 g/mol

IUPAC Name

[5-(4-nitrophenyl)furan-2-yl]-piperidin-1-ylmethanone

InChI

InChI=1S/C16H16N2O4/c19-16(17-10-2-1-3-11-17)15-9-8-14(22-15)12-4-6-13(7-5-12)18(20)21/h4-9H,1-3,10-11H2

InChI Key

PSBGZWFDRJNMOX-UHFFFAOYSA-N

SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Canonical SMILES

C1CCN(CC1)C(=O)C2=CC=C(O2)C3=CC=C(C=C3)[N+](=O)[O-]

Origin of Product

United States

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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